Oleylamine hydrochloride

Catalog No.
S1914781
CAS No.
41130-29-4
M.F
C18H38ClN
M. Wt
304 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleylamine hydrochloride

CAS Number

41130-29-4

Product Name

Oleylamine hydrochloride

IUPAC Name

(Z)-octadec-9-en-1-amine;hydrochloride

Molecular Formula

C18H38ClN

Molecular Weight

304 g/mol

InChI

InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;

InChI Key

LPJKDVHMUUZHRY-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCCN.Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.Cl

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN.Cl

Oleylamine hydrochloride is a derivative of oleylamine, a linear unsaturated primary amine with the molecular formula C18H37NC_{18}H_{37}N. It is characterized by its clear and colorless liquid form at room temperature and is primarily used in various chemical applications due to its surfactant properties and ability to stabilize nanoparticles. Oleylamine itself is related to oleic acid, containing a double bond that contributes to its unique properties . The hydrochloride form is produced through the reaction of oleylamine with hydrochloric acid, resulting in a more stable salt that can be easily handled and purified .

  • Formation of Carboxylate Salts: When reacted with carboxylic acids, oleylamine forms carboxylate salts through an exothermic reaction. This reaction can further lead to the formation of amides upon the loss of water .
  • Nanoparticle Synthesis: Oleylamine acts as a solvent and stabilizing agent in the synthesis of nanoparticles. It coordinates with metal ions, influencing the formation kinetics and morphology of nanoparticles during synthesis .
  • Complexation with DNA: In the presence of acetic acid, oleylamine can form insoluble complexes with DNA, which may have implications for genetic research and drug delivery systems .

Oleylamine hydrochloride exhibits various biological activities, particularly in the field of nanomedicine. It has been utilized in synthesizing nanoparticles that show potential for applications in cancer treatment and imaging due to their enhanced magnetization and low cytotoxicity. Additionally, oleylamine's ability to form complexes with metal ions allows for the development of targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

The synthesis of oleylamine hydrochloride typically involves:

  • Reaction with Hydrochloric Acid: Oleylamine is treated with hydrochloric acid to form the hydrochloride salt. This process can be performed in an organic solvent such as ethyl ether or dichloromethane, allowing for easy separation and purification of the product .
  • Purification Steps: After initial synthesis, purification methods such as washing with sodium carbonate solution and back-extraction are employed to remove impurities and enhance product quality. The final product can be characterized using techniques like gas chromatography and high-performance liquid chromatography .

Oleylamine hydrochloride has a wide range of applications:

  • Nanomaterial Synthesis: It is extensively used in synthesizing metal, semiconductor, and metal halide perovskite nanomaterials due to its surfactant properties .
  • Surfactant Production: As a precursor to surfactants, it plays a critical role in various industrial applications including emulsification processes.
  • Biomedical Research: Its use in nanoparticle synthesis for drug delivery systems positions it as a valuable compound in developing advanced therapeutic strategies.

Research has shown that oleylamine hydrochloride interacts effectively with various metal ions, facilitating their reduction and stabilization during nanoparticle synthesis. This interaction enhances the properties of the resulting nanoparticles, making them suitable for biomedical applications such as imaging and targeted therapy . Studies also indicate that oleylamine can form stable complexes with nucleic acids, potentially impacting genetic research methodologies .

Oleylamine hydrochloride shares similarities with several other compounds. Here are some comparable compounds along with their unique attributes:

CompoundStructure TypeUnique Features
StearylamineSaturated fatty amineSolid at room temperature; used in cosmetics
Palmitic Acid AmideSaturated fatty amideUsed primarily as a surfactant
Cocamidopropyl BetaineAmphoteric surfactantDerived from coconut oil; mild skin irritant
DodecylamineShorter chain amineUsed as a surfactant; solid at room temperature

Oleylamine hydrochloride's uniqueness lies in its unsaturated structure which allows it to participate in diverse

Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the comprehensive structural characterization of oleylamine hydrochloride [1] [2]. The proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopic analysis of oleylamine hydrochloride provides detailed information regarding the molecular structure, isomeric composition, and purity assessment of the compound.

The characteristic chemical shift patterns in ¹H Nuclear Magnetic Resonance spectra of oleylamine hydrochloride span a range from 0.7 to 5.7 parts per million [1] [3]. The alkyl chain protons manifest as distinct multiplets within the 0.7-1.6 parts per million region, with terminal methyl groups appearing at approximately 0.7-1.3 parts per million and methylene protons exhibiting chemical shifts in the 1.2-1.6 parts per million range [1] [2]. The vinylic protons, critical for determining the configuration and position of the double bond, resonate characteristically between 5.4-5.7 parts per million [1] [3].

The amine protons in oleylamine hydrochloride typically appear within the 2.5-3.0 parts per million region, though their exact position varies significantly depending upon the protonation state and hydrogen bonding interactions [1]. Upon formation of the hydrochloride salt, these protons generally exhibit downfield shifts due to the decreased electron density around the nitrogen atom following protonation .

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with carbon resonances spanning the characteristic range from 14 to 170 parts per million [1] [2]. The methodology proves particularly valuable for distinguishing between bound and free oleylamine species, with bound oleylamine typically exhibiting chemical shift variations of approximately 0.05 parts per million relative to the free form [5]. Temperature-dependent Nuclear Magnetic Resonance studies have revealed chemical shift variations of ±0.01-0.05 parts per million, providing insights into the dynamic binding behavior and thermal stability characteristics [5].

The integration ratios between different proton environments serve as critical parameters for purity assessment. The theoretical methylene to amine proton ratio of 15:1 for pure oleylamine provides a quantitative benchmark for evaluating sample purity [6]. Deviations from this theoretical ratio indicate the presence of impurities or alternative chain length distributions within the sample [1] [2].

Advanced Nuclear Magnetic Resonance techniques, including Diffusion Ordered Nuclear Magnetic Resonance Spectroscopy, have been employed to investigate the solvodynamic behavior of oleylamine hydrochloride in solution [5]. These studies reveal diffusion coefficients significantly smaller than those of free oleylamine, indicating strong intermolecular interactions and potential aggregation phenomena in solution phase [5].

Fourier-Transform Infrared Spectral Fingerprinting

Fourier-Transform Infrared spectroscopy constitutes an indispensable analytical technique for the identification and characterization of oleylamine hydrochloride through its unique spectral fingerprint [7]. The infrared spectrum of oleylamine hydrochloride exhibits characteristic absorption bands that provide definitive structural confirmation and enable the detection of specific functional groups and molecular interactions.

The nitrogen-hydrogen stretching vibrations appear as characteristic broad absorption bands within the 3300-3500 reciprocal centimeters region [7]. These bands typically exhibit medium to strong intensity and demonstrate significant broadening due to hydrogen bonding interactions between the protonated amine groups and chloride anions [8]. The exact position and bandwidth of these absorptions provide valuable information regarding the strength of intermolecular hydrogen bonding and the crystalline environment of the salt.

The alkyl chain carbon-hydrogen stretching vibrations manifest as intense, sharp absorption bands centered around 2920-2852 reciprocal centimeters [7]. The asymmetric carbon-hydrogen stretching mode appears at approximately 2920 reciprocal centimeters, while the symmetric stretching vibration occurs near 2852 reciprocal centimeters [7]. The intensity and sharpness of these bands serve as indicators of the alkyl chain organization and crystallinity within the sample.

The carbon-carbon double bond stretching vibration represents a diagnostic feature appearing within the 1640-1650 reciprocal centimeters region [7]. This absorption typically exhibits weak to medium intensity and provides direct evidence for the presence of the characteristic oleyl unsaturation. The exact position of this band can be influenced by the electronic environment and conformational state of the double bond.

Primary amine functionality confirmation relies upon the characteristic nitrogen-hydrogen bending vibrations observed in the 1550-1600 reciprocal centimeters region [8]. These medium-intensity absorptions provide definitive evidence for primary amine character and distinguish oleylamine hydrochloride from secondary or tertiary amine derivatives.

Methylene group characterization utilizes the carbon-hydrogen bending vibrations appearing around 1460-1490 reciprocal centimeters [7]. The intensity and multiplicity of these bands correlate with the alkyl chain length and provide semi-quantitative information regarding the degree of methylene substitution within the molecule.

The carbon-nitrogen stretching vibrations, typically observed within the 1150-1200 reciprocal centimeters region, offer direct evidence for the amine-carbon linkage [7]. These medium-intensity absorptions serve as diagnostic markers for the integrity of the amine functionality and its covalent attachment to the alkyl chain.

Geometric isomer distinction utilizes the carbon-hydrogen out-of-plane bending vibrations appearing around 870-890 reciprocal centimeters [7]. The trans configuration typically exhibits absorption at 879 reciprocal centimeters, while the cis isomer appears at 837 reciprocal centimeters [7]. The relative intensities of these bands enable quantitative determination of the cis to trans ratio within the sample.

Long-chain alkyl rocking modes appear as weak absorptions in the 720-750 reciprocal centimeters region and provide indication of the overall chain length and molecular packing arrangement [7]. These bands serve as supplementary evidence for the presence of the expected octadecenyl chain structure.

The fingerprint region below 1500 reciprocal centimeters contains numerous characteristic absorptions that collectively provide a unique spectral signature for oleylamine hydrochloride [9]. This region proves particularly valuable for definitive compound identification and the detection of trace impurities that may exhibit overlapping absorptions in the functional group region.

Mass Spectrometric Identification of Trace Impurities

Mass spectrometry provides unparalleled sensitivity and specificity for the identification of trace impurities in oleylamine hydrochloride samples [10] [11]. This analytical approach enables the detection and structural characterization of contaminants present at parts per million levels, which may significantly influence the chemical and physical properties of the bulk material.

The molecular ion peak for oleylamine hydrochloride appears at mass-to-charge ratio 304.0 in positive ionization mode, corresponding to the protonated molecular species [C₁₈H₃₇NH₃⁺Cl⁻] [12]. This peak serves as the primary reference for molecular weight confirmation and typically exhibits the highest relative intensity in the mass spectrum. The exact mass measurement, achievable through high-resolution mass spectrometry, enables definitive elemental composition determination and distinguishes oleylamine hydrochloride from isobaric interferences.

The base peak in oleylamine hydrochloride mass spectra typically appears at mass-to-charge ratio 268.3, corresponding to the free oleylamine molecule [C₁₈H₃₇N⁺H] [10] [13]. This fragmentation pattern results from the neutral loss of hydrogen chloride under ionization conditions and represents the most thermodynamically stable ionic species. The relative intensity of this peak, typically 75-85% of the molecular ion, provides information regarding the stability of the salt linkage under analytical conditions.

Characteristic fragmentation patterns include the loss of ammonia (mass-to-charge ratio 287.0), which provides evidence for primary amine functionality and occurs through alpha-cleavage adjacent to the nitrogen atom [14]. The relative intensity of this fragment (25-35%) serves as a diagnostic marker for primary amine character and distinguishes oleylamine hydrochloride from secondary or tertiary amine analogs.

Alkyl chain fragmentation produces a characteristic series of peaks at mass-to-charge ratios 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺ fragments respectively [10] [14]. The relative intensities of these fragments (15-45% depending upon chain length) provide information regarding the alkyl chain structure and enable the detection of chain length variations or branching within the sample.

Vinyl-specific fragmentation generates peaks at mass-to-charge ratios 55, 69, and 83, corresponding to alkenyl fragments that retain the double bond functionality [14]. These fragments (10-25% relative intensity) provide direct evidence for the presence and position of unsaturation within the molecule and enable differentiation from saturated amine analogs.

Negative ion mode analysis reveals characteristic chloride adduct peaks at mass-to-charge ratios 338.0-340.0, corresponding to [M+Cl]⁻ species [14]. The relative intensity of these peaks (40-60% in negative mode) provides direct evidence for salt formation and enables quantitative assessment of the chloride content within the sample.

Isotope pattern analysis utilizes the natural abundance of ¹³C and ²H isotopes to confirm elemental composition [14]. The M+1 peak (18-20% relative intensity) corresponds primarily to ¹³C incorporation, while the M+2 peak provides additional confirmation of the molecular formula. Deviations from theoretical isotope patterns indicate the presence of impurities or alternative compositions.

Collision-induced dissociation experiments enable detailed structural elucidation through controlled fragmentation of selected precursor ions [14]. Variable collision energies (5-80 electron volts) generate fragment ion series that provide comprehensive structural information and enable the identification of specific impurity structures within complex mixtures.

High-resolution accurate mass measurements achieve mass accuracy within 1 parts per million, enabling definitive molecular formula assignment and the discrimination of isobaric species [11]. This capability proves essential for the identification of trace impurities that may exhibit similar nominal masses but distinct elemental compositions.

Thermogravimetric-Differential Scanning Calorimetry Profiling

Thermogravimetric analysis coupled with Differential Scanning Calorimetry provides comprehensive thermal characterization of oleylamine hydrochloride, revealing critical information regarding thermal stability, decomposition pathways, and phase transition behavior [15] [16]. This combined analytical approach enables the simultaneous measurement of mass changes and enthalpy variations as functions of temperature, providing detailed insights into the thermal properties and degradation mechanisms.

The initial thermal event in oleylamine hydrochloride typically occurs within the 25-100°C temperature range and corresponds to dehydration processes [16] [17]. This endothermic transition involves the removal of surface-adsorbed moisture and residual solvents, typically accounting for 1-3% weight loss with associated enthalpy changes of +50 to +150 joules per gram [16]. The exact temperature and magnitude of this transition depend upon the crystalline form, particle size, and storage conditions of the sample.

Salt decomposition represents the primary thermal transition, occurring within the 120-180°C temperature range [17]. This process involves the elimination of hydrogen chloride and typically accounts for 10-15% weight loss [16]. The associated enthalpy change (+200 to +400 joules per gram) reflects the endothermic nature of the salt dissociation process and provides quantitative information regarding the strength of the ionic interactions within the crystal lattice.

The primary thermal decomposition of the oleylamine component occurs within the 180-250°C temperature range and represents the onset of amine degradation [18] [19]. This process typically involves 20-30% weight loss with strongly exothermic character (-300 to -500 joules per gram) [18]. The decomposition mechanism likely involves carbon-nitrogen bond cleavage and the formation of volatile amine fragments.

Secondary decomposition processes occur within the 250-350°C temperature range and involve extensive chain scission and molecular rearrangement [16] [18]. These reactions typically account for 40-60% weight loss with significant exothermic character (-800 to -1200 joules per gram). The complex nature of these processes reflects the simultaneous occurrence of multiple degradation pathways, including dehydrogenation, cyclization, and cross-linking reactions.

Oxidative degradation under aerobic conditions extends the decomposition process to 300-450°C and results in complete combustion of the organic components [20]. This process typically accounts for 70-90% total weight loss with highly exothermic character (-1500 to -2500 joules per gram). The complete oxidation provides confirmation of the organic nature of the sample and enables accurate determination of inorganic residue content.

Phase transition analysis reveals important thermal events below the decomposition temperature [15]. Glass transition behavior may occur within the -5 to 25°C range, with associated enthalpy changes of +5 to +15 joules per gram [15]. This transition provides information regarding the amorphous content and molecular mobility within the sample.

Crystallization processes typically occur within the 15-35°C temperature range and exhibit exothermic character (-100 to -200 joules per gram) [15]. These transitions provide valuable information regarding the crystalline polymorphism and thermal stability of different solid-state forms.

The melting point determination reveals characteristic endothermic transitions within the 18-26°C temperature range, with associated enthalpy changes of +150 to +300 joules per gram [15]. The sharpness and magnitude of the melting endotherm serve as indicators of sample purity and crystalline perfection.

Kinetic analysis of the thermal decomposition processes enables the determination of activation energies and reaction mechanisms [19]. Apparent activation energies for oleylamine hydrochloride decomposition typically range from 80-120 kilojoules per mole, depending upon the specific decomposition pathway and atmospheric conditions [19].

The thermal stability assessment provides critical information for storage and processing conditions. The onset temperature for significant decomposition (typically 120-140°C) establishes the upper temperature limit for safe handling and processing of oleylamine hydrochloride [17].

Other CAS

41130-29-4

General Manufacturing Information

9-Octadecen-1-amine, hydrochloride (1:1), (9Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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